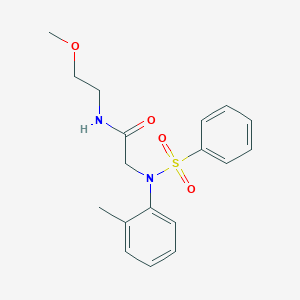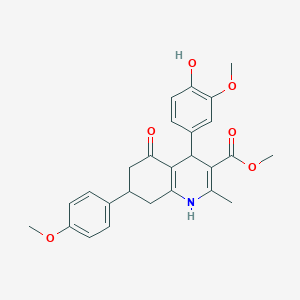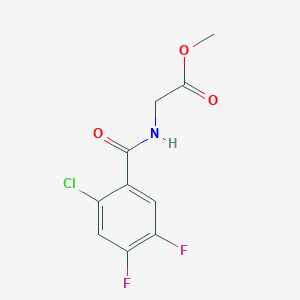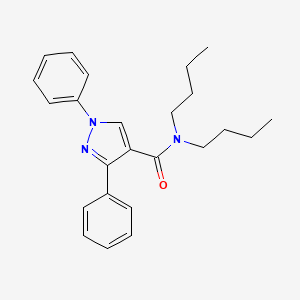
N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by the pharmaceutical company Eli Lilly and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
MPEP selectively binds to and blocks the N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is a subtype of the metabotropic glutamate receptor family. This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory. By blocking N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, MPEP reduces the excitability of neurons and modulates the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects, including reducing excitotoxicity, increasing neurotrophic factor expression, and modulating synaptic plasticity. It has also been shown to reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of MPEP is its high selectivity for the N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for more specific targeting of this receptor compared to other drugs that may have off-target effects. However, one limitation is that MPEP has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are many potential future directions for research on MPEP and its therapeutic applications. One area of interest is its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, there is ongoing research on the development of new and more effective N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists based on the structure of MPEP.
Synthesis Methods
The synthesis of MPEP involves a multi-step process starting from 2-methylbenzaldehyde. The first step is the condensation of 2-methylbenzaldehyde with ethyl glyoxylate to form a chalcone intermediate. This intermediate is then converted to the corresponding enone by reaction with acetic anhydride and pyridine. The enone is then reduced with sodium borohydride to form the desired product, MPEP.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, anxiety, depression, and addiction. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-15-8-6-7-11-17(15)20(14-18(21)19-12-13-24-2)25(22,23)16-9-4-3-5-10-16/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXTEDMAQCSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)

![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)

![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)